2-Ethoxy-5-(4-methylphenyl)aniline
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Overview
Description
2-Ethoxy-5-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is notable for its unique structure, which includes an ethoxy group and a methyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4-methylphenyl)aniline can be achieved through various methods. One common approach involves the nitration of 2-ethoxyaniline followed by reduction to yield the desired product. Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(4-methylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Scientific Research Applications
2-Ethoxy-5-(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets. It can act as a hydrogen donor or acceptor in various chemical reactions. The pathways involved include the formation of resonance-stabilized intermediates and the participation in radical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-methylphenylamine
- 2-Methoxy-5-(4-methylphenyl)aniline
- 2-Ethoxy-5-(3-methylphenyl)aniline
Uniqueness
2-Ethoxy-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-ethoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-9-8-13(10-14(15)16)12-6-4-11(2)5-7-12/h4-10H,3,16H2,1-2H3 |
InChI Key |
NSUKTZCEUOBCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
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